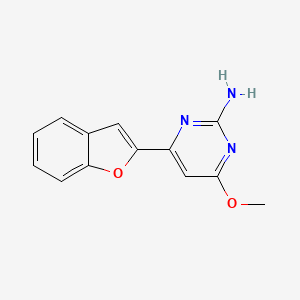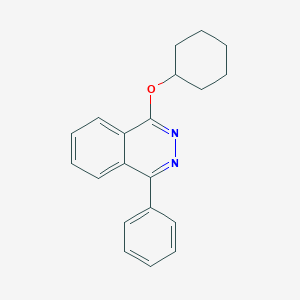![molecular formula C16H20N2O3 B3832856 2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3832856.png)
2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Descripción general
Descripción
2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a derivative of paracetamol and is known to interact with the endocannabinoid system, which plays a crucial role in regulating pain, inflammation, and other physiological processes.
Mecanismo De Acción
2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one acts by inhibiting the reuptake of anandamide, which is an endogenous cannabinoid. Anandamide is known to activate the cannabinoid receptors, which play a crucial role in regulating pain, inflammation, and other physiological processes. By inhibiting the reuptake of anandamide, this compound increases its concentration in the body, leading to activation of the cannabinoid receptors and resulting in analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been shown to inhibit the release of pro-inflammatory cytokines, leading to reduced inflammation. Additionally, this compound has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in lab experiments is its specificity for the endocannabinoid system. This compound's ability to selectively inhibit the reuptake of anandamide makes it a valuable tool for studying the endocannabinoid system's role in various physiological processes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dosing and monitoring are necessary to ensure the safety of lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One area of interest is the development of novel analogs of this compound with improved pharmacological properties. Another area of interest is the investigation of this compound's potential therapeutic applications in various diseases, including neurological disorders, cancer, and metabolic disorders. Additionally, further research is needed to better understand the mechanisms underlying this compound's analgesic and anti-inflammatory effects and its potential side effects.
Aplicaciones Científicas De Investigación
2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. This compound has been shown to inhibit the reuptake of the endocannabinoid anandamide, leading to increased levels of anandamide in the body. This, in turn, leads to activation of the cannabinoid receptors, resulting in analgesic and anti-inflammatory effects.
Propiedades
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-15-6-17-8-16(2,14(15)21)9-18(7-15)13(17)11-4-3-10(19)5-12(11)20/h3-5,13,19-20H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQUGOCBFPIKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=C(C=C(C=C4)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(9-methyl-9H-carbazol-3-yl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3832774.png)

![N-[1-[(benzylamino)carbonyl]-2-(4-hydroxyphenyl)vinyl]benzamide](/img/structure/B3832785.png)
![N-(1-{[(2-chlorobenzyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B3832793.png)
![N-(2-methyl-1-{[(3-methylphenyl)amino]carbonyl}-1-propen-1-yl)benzamide](/img/structure/B3832799.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3832800.png)
![N-[1-[(methylamino)carbonyl]-2-(1-naphthyl)vinyl]benzamide](/img/structure/B3832812.png)
![N-{7-methoxy-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-6-yl}propanamide](/img/structure/B3832818.png)
![N-methyl-N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B3832833.png)
![N-[4-(1-piperidinylsulfonyl)-1-naphthyl]benzamide](/img/structure/B3832839.png)

![N-{4-[(allylamino)sulfonyl]-1-naphthyl}benzamide](/img/structure/B3832847.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}-1-naphthyl)benzamide](/img/structure/B3832848.png)
